Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide
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Overview
Description
Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a pyridine ring substituted with a sulfinyl group and a 2,5-dimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide typically involves multi-step organic reactions. One common method includes the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures . Another approach involves the use of copper catalysis and activation by lithium fluoride or magnesium chloride to achieve the desired substitution on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The choice of reagents and catalysts is optimized to minimize costs and environmental impact while maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under specific conditions.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring and the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electron-withdrawing group, influencing the reactivity of the pyridine ring. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine N-oxides: These compounds share the pyridine N-oxide structure but differ in their substituents.
Sulfinyl-substituted pyridines: These compounds have a sulfinyl group attached to the pyridine ring but may have different substituents on the aromatic ring.
Uniqueness
Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide is unique due to the presence of both the 2,5-dimethoxyphenylmethyl group and the sulfinyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
60264-50-8 |
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Molecular Formula |
C14H15NO4S |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
2-[(2,5-dimethoxyphenyl)methylsulfinyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C14H15NO4S/c1-18-12-6-7-13(19-2)11(9-12)10-20(17)14-5-3-4-8-15(14)16/h3-9H,10H2,1-2H3 |
InChI Key |
KFNIYRRSHBNGME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CS(=O)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
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